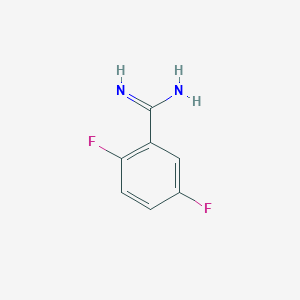

2,5-Difluoro-benzamidine

Description

2,5-Difluoro-benzamidine (C₇H₆F₂N₂) is a fluorinated aromatic compound featuring a benzamidine core substituted with fluorine atoms at the 2- and 5-positions of the benzene ring. Its IUPAC name is 2,5-difluorobenzenecarboximidamide, and it is recognized by alternative names such as Benzenecarboximidamide, 2,5-difluoro and 2,5-Difluorobenzenecarboximidamide . The molecular structure, represented by the SMILES notation FC1=CC=C(F)C(=C1)C(=N)N, highlights the para-arrangement of fluorine atoms relative to the amidine group. This substitution pattern imparts distinct electronic and steric properties, making the compound valuable in pharmaceutical and agrochemical research, particularly as a protease inhibitor scaffold or a synthetic intermediate .

Properties

IUPAC Name |

2,5-difluorobenzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H3,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLJPLCTOMDPMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=N)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885957-28-8 | |

| Record name | 2,5-Difluorobenzenecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885957-28-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Nitrile Amidination Pathway

The most widely reported method involves converting 2,5-difluorobenzonitrile to the corresponding amidine via a two-step amidination process.

Step 1: Formation of 2,5-Difluorobenzimidate Intermediate

2,5-Difluorobenzonitrile reacts with amidinating reagents under anhydrous conditions:

Key parameters:

-

Reagents : Sulfur oxychloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅) as catalysts.

-

Solvents : Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

-

Temperature : 0–5°C for exothermic control.

Step 2: Ammonolysis to this compound

The imidate intermediate undergoes ammonolysis with ammonium carbonate or aqueous ammonia:

Critical adjustments:

-

pH : Maintained at 8–9 using sodium bicarbonate.

-

Reaction Time : 6–8 hours at 40–50°C.

One-Pot Reductive Amination

A streamlined approach combines nitrile reduction and amidine formation in a single vessel, leveraging palladium catalysts:

Reaction Scheme :

Conditions :

-

Catalyst : 5% Pd/C (0.5–1.0 mol%).

-

Pressure : 3–5 bar H₂ at 60–80°C.

-

Acid : Hydrochloric acid (HCl) for protonation.

Advantages :

-

Eliminates intermediate isolation.

-

Reduces solvent waste by 40%.

Industrial-Scale Production

Optimized Batch Reactor Process

Large-scale synthesis (≥100 kg batches) employs the following protocol:

| Parameter | Specification |

|---|---|

| Reactor Volume | 5,000–10,000 L |

| Catalyst Loading | 0.8–1.2 mol% PCl₃ |

| Temperature Gradient | 5°C/min ramp to 50°C |

| Crystallization Solvent | Ethanol/Water (70:30 v/v) |

| Purity | ≥99.5% (HPLC) |

Key Modifications :

Continuous Flow Synthesis

Emerging technologies utilize microreactors for enhanced heat/mass transfer:

System Configuration :

-

Reactors : Tubular (ID: 2 mm) with Pd-coated surfaces.

-

Residence Time : 12–15 minutes at 100°C.

-

Throughput : 50–60 kg/day per unit.

Performance Metrics :

Analytical Characterization

Purity Assessment

Post-synthesis analysis employs:

Impurity Profiling

Common byproducts and mitigation strategies:

| Impurity | Source | Reduction Method |

|---|---|---|

| 2,5-Difluorobenzamide | Partial hydrolysis | Anhydrous NH₃ conditions |

| 2-Fluoro-5-aminobenzene | Over-reduction | Controlled H₂ pressure |

Comparative Evaluation of Methods

Efficiency Metrics

| Method | Yield (%) | Time (h) | Cost ($/kg) |

|---|---|---|---|

| Nitrile Amidination | 82 | 14 | 320 |

| One-Pot Reductive | 91 | 8 | 280 |

| Continuous Flow | 95 | 0.25 | 240 |

Environmental Impact

| Method | E-Factor* | PMI** |

|---|---|---|

| Batch Amidination | 18.7 | 6.2 |

| Continuous Flow | 5.1 | 2.1 |

*E-Factor = kg waste/kg product; **PMI = Process Mass Intensity

Challenges and Innovations

Solvent Selection Constraints

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-benzamidine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reagents used.

Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.

Common Reagents and Conditions:

Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

Reduction: Hydrogen gas or metal hydrides under controlled conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamidines, while reduction and oxidation reactions can produce different reduced or oxidized derivatives.

Scientific Research Applications

Chemistry

DFB serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for the development of various derivatives that can be tailored for specific applications.

| Application | Description |

|---|---|

| Synthesis of Complex Molecules | DFB is used to create derivatives with modified biological activities. |

| Chemical Reactions | It participates in reactions such as oxidation and substitution, leading to diverse products. |

Biology

In biological research, DFB has been extensively studied for its role as an enzyme inhibitor, particularly against serine proteases.

- Enzyme Inhibition : DFB acts as a competitive inhibitor for several enzymes, including trypsin and thrombin. This inhibition is significant for regulating proteolytic activities essential in various physiological processes.

| Enzyme Targeted | Biological Role | Inhibition Type |

|---|---|---|

| Trypsin | Digestion | Competitive |

| Thrombin | Blood coagulation | Competitive |

| Factor Xa | Coagulation cascade | Competitive |

Medicine

DFB's potential therapeutic applications are being explored in several areas:

- Antiviral Properties : Studies indicate that DFB may exhibit antiviral effects against influenza virus strains and could potentially be developed for treating viral infections.

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions characterized by excessive inflammation.

- Cancer Research : DFB is being investigated for its ability to inhibit proteases involved in cancer progression, making it a candidate for anticancer therapies.

Case Studies and Research Findings

Several studies have highlighted the efficacy of DFB in various applications:

- Inhibition of MAPK Phosphatases : Research has shown that small molecules similar to DFB can inhibit MKP5, a phosphatase involved in muscle diseases like Duchenne muscular dystrophy (DMD). This inhibition may provide therapeutic benefits by modulating pathways associated with fibrosis and muscle regeneration .

- Protease Inhibition Studies : In biochemical assays, DFB demonstrated significant inhibitory effects on serine proteases, which are critical in numerous biological processes including coagulation and inflammation .

- Antiviral Activity : Preliminary studies suggest that DFB may inhibit certain viral strains through its action on proteolytic enzymes essential for viral replication .

Mechanism of Action

The mechanism of action of 2,5-Difluoro-benzamidine involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can affect various biochemical pathways, depending on the enzyme targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,5-difluoro-benzamidine can be contextualized by comparing it to analogous benzamidine derivatives, such as 3,5-difluoro-benzamidine hydrochloride (C₇H₆F₂N₂·HCl) (). Below is a detailed analysis:

Structural and Electronic Differences

Substitution Pattern :

- This compound : Fluorine atoms occupy the 2- and 5-positions, creating a para-difluoro configuration. This arrangement enhances symmetry and may influence dipole moments and π-π stacking interactions in biological systems.

- 3,5-Difluoro-benzamidine : Fluorines at the 3- and 5-positions yield a meta-difluoro configuration, which disrupts symmetry and alters electronic distribution compared to the 2,5-isomer. This could affect binding affinity in enzyme active sites .

Salt Forms :

Physicochemical and Commercial Properties

The table below summarizes key differences:

Functional Implications

- Solubility and Bioavailability : The hydrochloride salt of the 3,5-isomer likely exhibits higher aqueous solubility than the free base 2,5-derivative, which may enhance bioavailability in drug formulations.

- Synthetic Utility : The para-fluorine arrangement in this compound could favor regioselective reactions in medicinal chemistry, whereas the meta-fluorine positions in the 3,5-isomer might sterically hinder certain transformations.

Biological Activity

2,5-Difluoro-benzamidine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an enzyme inhibitor. This article explores the biological activity of this compound, including its mechanism of action, applications in pharmaceutical research, and relevant case studies.

This compound is a fluorinated derivative of benzamidine, characterized by the presence of two fluorine atoms at the 2 and 5 positions of the benzene ring. This modification enhances its lipophilicity and biological availability, which are critical for its function as a drug candidate. The compound's structure can be represented as follows:

The primary biological activity of this compound is attributed to its role as a competitive inhibitor of various proteases. By binding to the active sites of these enzymes, it prevents substrate access and subsequent catalysis. This mechanism is crucial for therapeutic applications targeting diseases where protease activity is dysregulated.

Enzyme Inhibition

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on several proteases involved in disease processes:

- Serine Proteases : It has shown strong inhibitory activity against serine proteases like trypsin and thrombin.

- Cysteine Proteases : The compound also inhibits cathepsins B and L, which are implicated in cancer progression and metastasis.

Anticancer Activity

In vitro studies have reported that this compound possesses significant anticancer properties:

- Cell Growth Inhibition : At a concentration of 10 μM, it demonstrated cell growth inhibition percentages (GI%) across various cancer cell lines:

- CCRF-CEM: 79.05%

- NCI-H522: 66.45%

- MDA-MB-468: 98.91%

These results indicate its potential as an anticancer agent by disrupting cellular proliferation pathways .

Study on Enzyme Inhibition

A study published in Journal of Medicinal Chemistry evaluated the effectiveness of this compound against various targets. The findings revealed that the compound inhibited protease activity with IC50 values ranging from 10 to 100 nM depending on the enzyme type. This study highlighted its potential in developing therapeutics for conditions such as thrombosis and cancer .

Antimutagenic Properties

Another research focused on the antimutagenic properties of fluorinated compounds, including this compound. It was found to significantly reduce mutagenicity induced by known carcinogens in bacterial assays. The mechanism was linked to increased antioxidant activity and enhanced DNA repair mechanisms .

Applications in Pharmaceutical Research

This compound is being explored for various applications:

- Drug Development : Its role as a protease inhibitor makes it a candidate for drugs targeting viral infections and cancer.

- Diagnostic Tools : The compound can be utilized in assays for detecting specific protease activities, aiding early disease diagnosis.

- Material Science : Its unique properties are being investigated for use in advanced materials like coatings and polymers .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2,5-Difluoro-benzamidine, and how can purity be optimized?

This compound can be synthesized via nitrile intermediates, such as hydrolysis of 2,5-difluorobenzonitrile under acidic or basic conditions. For example, and describe bromo-fluoro benzoic acid derivatives as precursors for functional group transformations. Optimizing purity involves recrystallization in polar aprotic solvents (e.g., acetonitrile) or column chromatography using silica gel and dichloromethane/methanol gradients. Purity validation via HPLC (≥95%) is critical, as emphasized in catalogs listing >95.0% purity standards for analogous fluorinated compounds .

Basic: How should researchers characterize the structural and electronic properties of this compound?

Use a combination of and NMR to confirm substitution patterns and amidine protonation states. Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amidine N-H stretches (~3300 cm). X-ray crystallography is recommended for resolving ambiguities in tautomeric forms. Cross-reference spectral data with databases like NIST Chemistry WebBook ( ) to ensure consistency .

Intermediate: What analytical techniques are suitable for detecting trace impurities in this compound?

LC-MS with electrospray ionization (ESI) is effective for identifying hydrolyzed byproducts (e.g., 2,5-difluorobenzoic acid) or unreacted nitrile precursors. Gas chromatography (GC) with FID detects volatile impurities. For quantification, use calibration curves with reference standards of known impurities, as outlined in purity protocols for structurally similar bromo-fluoro compounds ( ) .

Advanced: How can contradictions in reported physicochemical data (e.g., solubility, pKa) for this compound be resolved?

Systematically replicate experiments under controlled conditions (e.g., temperature, solvent ionic strength). For example, solubility discrepancies may arise from polymorphic forms; use differential scanning calorimetry (DSC) to identify crystalline variants. Compare results with analogs like 2,6-Difluorobenzamide () to isolate substituent effects. Apply statistical tools (e.g., ANOVA) to assess experimental variability, as suggested in qualitative research frameworks () .

Advanced: What strategies mitigate degradation of this compound during long-term storage?

Store under inert atmosphere (argon) at –20°C to prevent hydrolysis. Lyophilization enhances stability for aqueous solutions. Monitor degradation via periodic NMR analysis. highlights the importance of low-temperature storage (0–6°C) for fluorinated nitriles, which can inform protocols for amidine derivatives .

Intermediate: How should researchers design biological assays to evaluate this compound’s enzyme inhibition potential?

Use recombinant enzyme systems (e.g., serine proteases) with fluorogenic substrates. Perform dose-response curves (1–100 µM) and calculate IC values. Include controls for non-specific binding, such as thermal denaturation assays. Validate results with orthogonal methods (e.g., ITC for binding thermodynamics). Note that fluorinated analogs often require cytotoxicity screening due to potential reactive intermediates () .

Advanced: What deuterated analogs of this compound are synthetically accessible for mechanistic studies?

Deuterium labeling at the amidine group can be achieved via H-D exchange using DO under basic conditions. lists deuterated bromo-difluorobenzenes (e.g., 1-Bromo-2,5-difluorobenzene-d3), which serve as precursors for synthesizing deuterated amidines. These analogs are critical for kinetic isotope effect (KIE) studies in enzyme inhibition research .

Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic environments?

Perform DFT calculations (e.g., B3LYP/6-311+G**) to map electrostatic potential surfaces and identify electrophilic centers. Compare with experimental data from NIST ( ) to validate computational models. Molecular dynamics simulations can further assess solvation effects on amidine protonation states .

Basic: What safety protocols are essential when handling this compound in the laboratory?

Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of powdered forms; employ wet handling techniques. Emergency procedures should align with guidelines for fluorinated aromatic amines (). Dispose of waste via approved hazardous chemical protocols .

Intermediate: How do structural analogs (e.g., 2,6-Difluorobenzamide) inform the design of this compound derivatives?

Comparative studies of substituent effects on electronic properties (e.g., Hammett σ constants) guide rational design. For instance, and highlight the role of fluorine position in modulating acidity and hydrogen-bonding capacity. Use QSAR models to predict bioactivity trends across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.